

11 α ,12 β -Di-O-acetyltenacigenin B CAS number and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 11 α ,12 β -Di-O-acetyltenacigenin B

Cat. No.: B1252339

[Get Quote](#)

An In-depth Technical Guide to Tenacigenin B and its Derivatives

Introduction

This technical guide provides a comprehensive overview of Tenacigenin B and its acetylated derivatives, compounds of significant interest to researchers in pharmacology and drug development. While a specific entry for "**11 α ,12 β -Di-O-acetyltenacigenin B**" with a corresponding CAS number was not identified in available literature, extensive research has been conducted on the parent compound, Tenacigenin B, and its various ester derivatives. These compounds are primarily isolated from the medicinal plant *Marsdenia tenacissima*, which has a long history of use in traditional medicine for treating a range of ailments, including cancer.^{[1][2]} Modern scientific investigations have focused on the C21 steroid components of this plant, revealing potent anti-tumor activities and mechanisms for overcoming multidrug resistance in cancer cells.^{[3][4]}

Compound Profiles

Quantitative data for Tenacigenin B and its relevant derivatives are summarized below. It is important to note that while the user requested information on "**11 α ,12 β -Di-O-acetyltenacigenin B**," the literature more prominently features other acetylated and ester derivatives, such as 11 α -O-tigloyl-12 β -O-acetyl-tenacigenin B.

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Key Biological Activity
Tenacigenin B	80508-42-5	C ₂₁ H ₃₂ O ₅	364.48	Anti-tumor effects on lymphoma via regulation of Aurora-A.[5][6][7]
11 α -O-tigloyl-12 β -O-acetyl-tenacigenin B	Not Found	Not specified	Not specified	Strong inhibitor of CYP3A4 metabolic activity, enhances anti-tumor efficacy of paclitaxel.[4][8]
11 α -O-2-methylbutanoyl-12 β -O-acetyl-tenacigenin B	Not Found	Not specified	Not specified	Strong inhibitor of CYP3A4 metabolic activity.[4][8]
11 α -O-benzoyl-12 β -O-acetyltenacigenin B	Not Found	Not specified	Not specified	Reverses multidrug resistance in P-glycoprotein (Pgp)-overexpressing multidrug-resistant cancer cells.[9]

Biological Activities and Mechanisms of Action

Tenacigenin B and its derivatives exhibit significant pharmacological activities, particularly in the context of oncology. Their mechanisms of action are multifaceted and are of considerable interest for the development of novel cancer therapeutics.

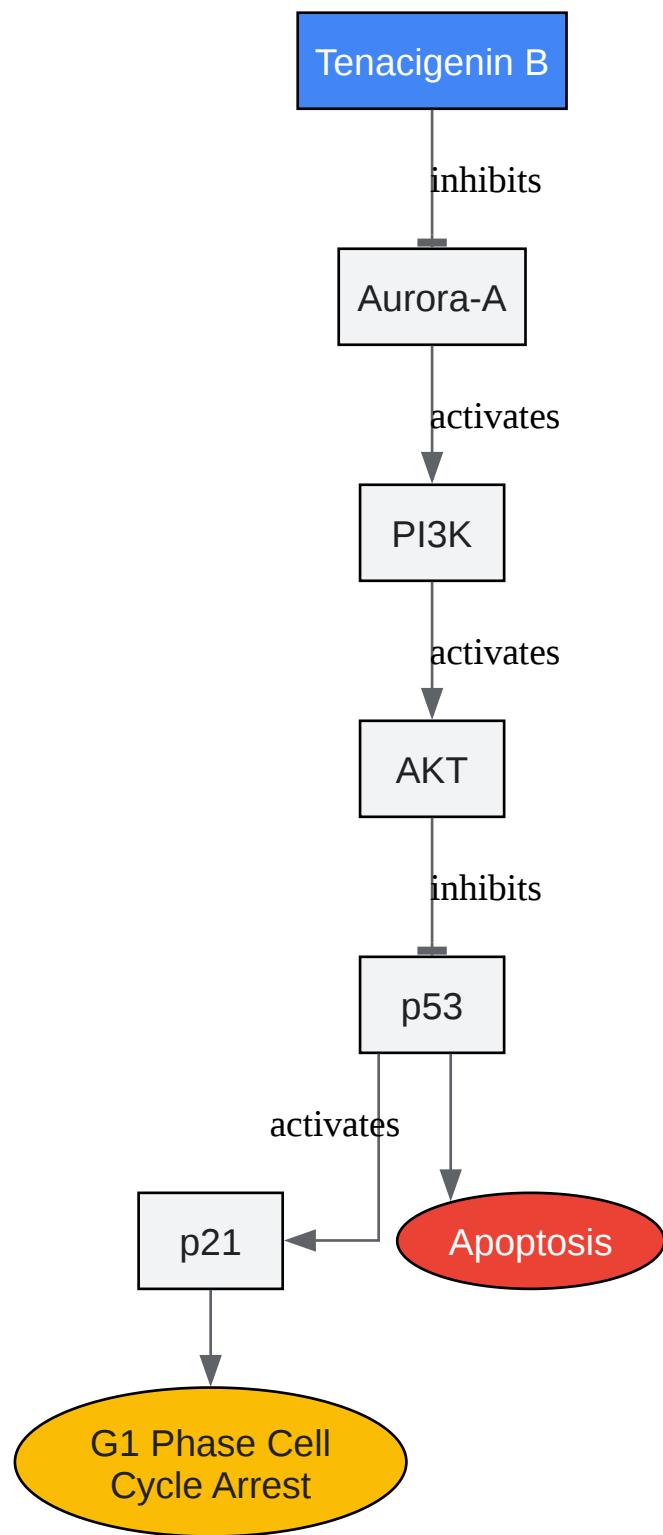
Anti-Tumor Activity via Aurora-A Regulation

Tenacigenin B has demonstrated anti-tumor effects in lymphoma by regulating Aurora-A, a key kinase involved in cell cycle control.[\[5\]](#)[\[7\]](#) Inhibition of Aurora-A by Tenacigenin B leads to cell cycle arrest in the G1 phase and a significant increase in apoptosis in cancer cells.[\[6\]](#)[\[7\]](#) This mechanism is linked to the downstream regulation of the PI3K/AKT signaling pathway and the tumor suppressor proteins p53 and p21.[\[6\]](#)[\[7\]](#)

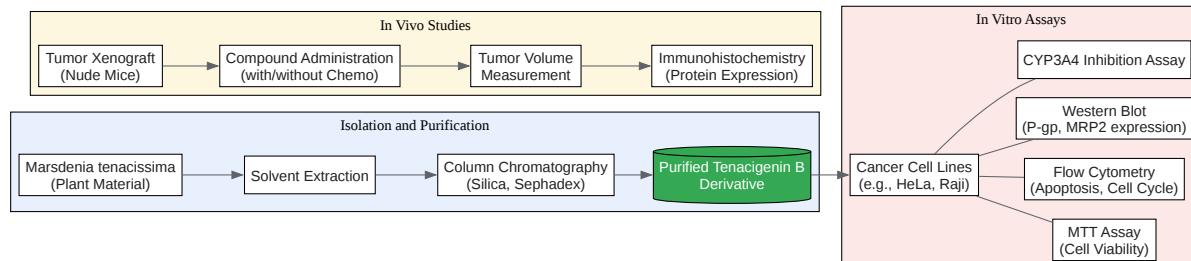
Reversal of Multidrug Resistance (MDR)

A major challenge in cancer chemotherapy is the development of multidrug resistance, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 2 (MRP2). Several ester derivatives of Tenacigenin B have been shown to effectively reverse MDR.[\[9\]](#)[\[10\]](#)[\[11\]](#) They act by:

- Inhibiting P-gp and MRP2 Expression: The compounds can suppress the expression of these drug efflux pumps in resistant cancer cells.[\[10\]](#)[\[11\]](#)
- Direct Inhibition of Transporter Function: These derivatives can directly interact with P-gp, inhibiting its ability to transport chemotherapeutic drugs out of the cancer cell.[\[9\]](#)[\[10\]](#)[\[11\]](#)


This dual action restores the sensitivity of resistant cancer cells to conventional chemotherapeutic agents like paclitaxel and doxorubicin.[\[9\]](#)[\[10\]](#)

Inhibition of Cytochrome P450 3A4 (CYP3A4)


Certain Tenacigenin B ester derivatives, including 11 α -O-tigloyl-12 β -O-acetyl-tenacigenin B, are potent inhibitors of CYP3A4.[\[4\]](#)[\[8\]](#) CYP3A4 is a major enzyme in the liver and intestine responsible for the metabolism of a large number of drugs, including many anti-cancer agents like paclitaxel. By inhibiting CYP3A4, these compounds can increase the bioavailability and enhance the therapeutic efficacy of co-administered chemotherapeutic drugs.[\[4\]](#)[\[8\]](#)

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathway and a general experimental workflow for the investigation of these compounds are provided below using the DOT language.

[Click to download full resolution via product page](#)

Caption: Tenacigenin B Anti-Tumor Signaling Pathway.

[Click to download full resolution via product page](#)

Caption: Experimental Workflow for Tenacigenin B Derivatives.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature for the study of Tenacigenin B and its derivatives.

Cell Viability Assay (MTT Assay)

- **Cell Seeding:** Cancer cells (e.g., Raji lymphoma cells) are seeded into 96-well plates at a specified density and allowed to adhere overnight.
- **Compound Treatment:** Cells are treated with varying concentrations of the test compound (e.g., Tenacigenin B) and incubated for a defined period (e.g., 24, 48, 72 hours).
- **MTT Addition:** MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals by viable cells.

- Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage relative to the untreated control.

Cell Cycle and Apoptosis Analysis (Flow Cytometry)

- Cell Treatment and Harvesting: Cells are treated with the test compound as described above. After incubation, both adherent and floating cells are collected.
- Fixation: For cell cycle analysis, cells are fixed in cold 70% ethanol.
- Staining:
 - Cell Cycle: Fixed cells are stained with a solution containing propidium iodide (PI) and RNase A.
 - Apoptosis: Cells are stained using an Annexin V-FITC/PI apoptosis detection kit according to the manufacturer's protocol.
- Flow Cytometry: The stained cells are analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G1, S, G2/M) or the percentage of apoptotic cells (Annexin V positive) is quantified.

In Vivo Anti-Tumor Efficacy in Xenograft Model

- Tumor Cell Implantation: Human cancer cells (e.g., HeLa) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).
- Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size. The mice are then randomly assigned to different treatment groups (e.g., vehicle control, paclitaxel alone, Tenacigenin B derivative alone, combination of paclitaxel and derivative).
- Drug Administration: The respective treatments are administered to the mice according to a predefined schedule and dosage.

- Tumor Measurement: Tumor size is measured regularly (e.g., every 2-3 days) using calipers, and tumor volume is calculated.
- Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry to evaluate protein expression (e.g., P-gp, Ki-67).[6][7][10][11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. worldscientific.com [worldscientific.com]
- 2. easyayurveda.com [easyayurveda.com]
- 3. botanyjournals.com [botanyjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Tenacigenin B Has Anti-Tumor Effect in Lymphoma by In Vitro and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tenacigenin B ester derivatives from Marsdenia tenacissima actively inhibited CYP3A4 and enhanced in vivo antitumor activity of paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tenacigenin B derivatives reverse P-glycoprotein-mediated multidrug resistance in HepG2/Dox cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An ester derivative of tenacigenin B from Marsdenia tenacissima (Roxb.) Wight et Arn reversed paclitaxel-induced MDR in vitro and in vivo by inhibiting both P-gp and MRP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An ester derivative of tenacigenin B from Marsdenia tenacissima (Roxb.) Wight et Arn reversed paclitaxel-induced MDR in vitro and in vivo by inhibiting both P-gp and MRP2 [agris.fao.org]

- To cite this document: BenchChem. [11 α ,12 β -Di-O-acetyltenacigenin B CAS number and properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1252339#11-12-di-o-acetyltenacigenin-b-cas-number-and-properties\]](https://www.benchchem.com/product/b1252339#11-12-di-o-acetyltenacigenin-b-cas-number-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com